molecular formula C21H16N4O2 B11999799 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11999799
M. Wt: 356.4 g/mol
InChI Key: OEPLHDVMDAILPZ-WSDLNYQXSA-N
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Description

3-(1,2-Dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of acenaphthylene, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Acenaphthylene Derivative Preparation: The acenaphthylene moiety is introduced by reacting acenaphthene with an appropriate oxidizing agent to form 1,2-dihydroacenaphthylene.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with the acenaphthylene and furan-2-carbaldehyde under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acenaphthylene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of various diseases, including cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular pathways, leading to the disruption of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-Dihydroacenaphthylen-5-yl)-1-(2-methylbenzoyl)thiourea
  • 3-(1,2-Dihydroacenaphthylen-5-yl)azetidine hydrochloride
  • 3-(1,2-Dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol

Uniqueness

Compared to similar compounds, 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-21(25-22-12-15-4-2-10-27-15)19-11-18(23-24-19)16-9-8-14-7-6-13-3-1-5-17(16)20(13)14/h1-5,8-12H,6-7H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

OEPLHDVMDAILPZ-WSDLNYQXSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CO5

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CO5

Origin of Product

United States

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